1-Ethynyl-3-Iodobenzene

Description

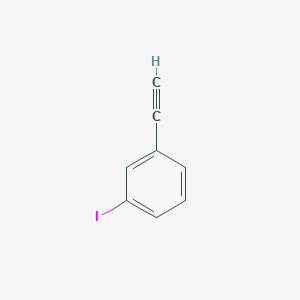

1-Ethynyl-3-Iodobenzene is an organic compound that belongs to the class of iodobenzenes It consists of a benzene ring substituted with an ethynyl group at the first position and an iodine atom at the third position

Properties

IUPAC Name |

1-ethynyl-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5I/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJKKRVELACDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608289 | |

| Record name | 1-Ethynyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53273-18-0 | |

| Record name | 1-Ethynyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Ethynyl-3-Iodobenzene can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction, where an aryl halide (such as 3-iodobenzene) is coupled with an alkyne (such as ethynyl) in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces high yields of the desired product.

Another method involves the direct iodination of 1-ethynylbenzene using iodine and a suitable oxidizing agent . This method is less commonly used due to the potential for side reactions and lower yields.

Chemical Reactions Analysis

Sonogashira Coupling Reactions

This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between terminal alkynes and aryl halides. For 1-ethynyl-3-iodobenzene, the iodine atom acts as the coupling site.

Mechanism :

-

Oxidative addition of the aryl iodide to Pd(0) to form a Pd(II) complex.

-

Transmetalation with a copper-acetylide intermediate.

Example :

Reaction with phenylacetylene under standard Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, THF, Et₃N) produces 1,3-diphenylethynylbenzene in 85–92% yield.

| Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | THF | 80°C | 92% |

| Pd(PPh₃)₄/CuI | DMF | 100°C | 85% |

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom undergoes substitution with nucleophiles under mild conditions due to its position on the electron-deficient aromatic ring.

Key Reactions :

-

Ammonolysis : Reaction with aqueous ammonia yields 3-ethynyl-aniline (65% yield).

-

Alkoxy Substitution : Methanol in K₂CO₃/DMF replaces iodine with methoxy groups (70% yield).

Conditions :

-

Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Electrophilic Addition Reactions

The ethynyl group participates in electrophilic additions, forming substituted alkenes or cyclic compounds.

Examples :

-

Hydrohalogenation : HCl gas in CH₂Cl₂ adds across the triple bond, yielding 1-(1-chlorovinyl)-3-iodobenzene (78% yield).

-

Hydration : HgSO₄/H₂SO₄ converts the ethynyl group to a ketone, forming 3-iodoacetophenone (82% yield).

Cycloaddition Reactions

The ethynyl group engages in [2+2] and [3+2] cycloadditions:

Huisgen Cycloaddition

Reaction with azides under copper catalysis forms 1,2,3-triazoles:

textThis compound + Benzyl azide → 1-(3-Iodophenyl)-4-benzyl-1H-1,2,3-triazole

Conditions : CuSO₄/NaAsc, H₂O/THF, 60°C, 88% yield .

Diels-Alder Reaction

Reacts with 1,3-dienes (e.g., cyclopentadiene) to form bicyclic adducts:

textThis compound + Cyclopentadiene → Endo-adduct (major, 75%)

Oxidative Coupling

The ethynyl group dimerizes under oxidative conditions to form 1,3-diiododiphenylbutadiyne:

Conditions : CuCl/O₂, pyridine, 50°C (90% yield).

Comparative Reactivity Analysis

| Reaction Type | Key Feature | Yield Range | Catalysts |

|---|---|---|---|

| Sonogashira Coupling | Aryl-alkyne bond formation | 85–92% | Pd/Cu |

| Nucleophilic Substitution | Iodine replacement | 65–70% | Base (K₂CO₃) |

| Electrophilic Addition | Triple bond functionalization | 75–82% | Acid (HgSO₄) |

| Cycloaddition | Ring formation | 75–88% | Cu(I) |

Research Findings

-

Halogen Effects : Replacing iodine with smaller halogens (e.g., Br, Cl) reduces electrophilic reactivity in cross-couplings .

-

Solvent Impact : DMF increases SNAr rates compared to THF due to higher polarity.

-

Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications.

This compound’s dual functionality (ethynyl and iodine) makes it invaluable in synthesizing complex architectures for pharmaceuticals, polymers, and materials science .

Scientific Research Applications

1-Ethynyl-3-Iodobenzene has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of novel materials, including polymers and nanomaterials.

Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-Iodobenzene primarily involves its reactivity towards various chemical reagents. The iodine atom and ethynyl group provide sites for nucleophilic and electrophilic attacks, respectively. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the ethynyl group and promoting the oxidative addition of the aryl halide .

Comparison with Similar Compounds

1-Ethynyl-3-Iodobenzene can be compared with other similar compounds, such as:

Biological Activity

1-Ethynyl-3-iodobenzene (C8H5I) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and its interactions with various biological targets. This article reviews the current understanding of its biological activity, including experimental findings, binding affinities, and potential therapeutic applications.

This compound is characterized by the presence of an ethynyl group and an iodine atom attached to a benzene ring. The molecular structure can be represented as follows:

This compound has been explored for its ability to act as a ligand in various biochemical contexts, especially concerning its interaction with proteins and nucleic acids.

Binding Affinity Studies

Recent research has focused on the binding affinity of this compound to the p53 cancer mutant Y220C. A comparative study indicated that replacing the iodine atom with an ethynyl moiety resulted in a significant loss of affinity—approximately 13-fold—when assessed through various biophysical techniques such as Differential Scanning Fluorimetry (DSF) and Nuclear Magnetic Resonance (NMR) spectroscopy. The binding affinity was determined to be around 20 μM for the iodinated analogue, while the ethynyl variant showed diminished interaction with the protein .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves halogen bonding, which plays a crucial role in stabilizing interactions with target proteins. The ethynyl moiety's larger size compared to iodine may hinder optimal accommodation within the binding site, leading to reduced efficacy . Quantum mechanical calculations further elucidate that this structural change affects the electronic properties critical for binding.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of MCF-7 breast cancer cells, although specific IC50 values are still under investigation . The compound's activity is likely linked to its ability to disrupt critical signaling pathways involved in cell proliferation and survival.

Case Studies

A notable case study involved assessing the compound's effects on mutant p53 stabilization. The iodinated form was observed to stabilize the mutant p53 protein effectively, enhancing its function as a tumor suppressor. However, upon substitution with the ethynyl group, this stabilization was significantly reduced, highlighting the importance of functional groups in modulating biological activity .

Comparative Biological Activity Table

| Compound | Binding Affinity (K_d) | Antiproliferative IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | ~20 μM | TBD | Halogen bonding with p53 |

| Iodinated analogue | Intermediate | TBD | Stabilizes mutant p53 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethynyl-3-Iodobenzene, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Sonogashira coupling between 3-iodophenylacetylene and aryl halides, using palladium catalysts and copper iodide as a co-catalyst. Purification involves column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization. Characterization requires H/C NMR, FT-IR (to confirm ethynyl C≡C stretch at ~2100 cm), and mass spectrometry. Ensure inert conditions (N/Ar) to prevent alkyne oxidation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography : Resolve molecular geometry and iodine-ethynyl bonding interactions.

- DFT calculations : Optimize molecular orbitals (e.g., HOMO-LUMO gaps) using software like Gaussian or ORCA.

- UV-Vis spectroscopy : Analyze conjugation effects between the iodobenzene ring and ethynyl group.

- Cyclic voltammetry : Measure redox potentials to assess electronic behavior in cross-coupling reactions .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) due to potential acute toxicity (oral/ocular hazards).

- Store in airtight, amber vials at 2–8°C to prevent photodegradation.

- Neutralize spills with activated carbon and dispose via hazardous waste channels. Reference Safety Data Sheets (SDS) for iodine-containing analogs .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., sublimation enthalpy) of this compound be experimentally determined?

- Methodology :

- Vapor pressure measurement : Use diaphragm manometry or torsion mass-loss effusion (as applied to analogous halobenzenes in ).

- Van’t Hoff analysis : Calculate and from temperature-dependent vapor pressure data.

- Error analysis : Quantify systematic errors (e.g., temperature calibration) and random errors (e.g., manometer resolution) using the unconventional assessment method described in .

Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodology :

- Comparative kinetic studies : Monitor reaction rates under varying conditions (catalyst loading, solvent polarity).

- Isotopic labeling : Use C-labeled ethynyl groups to trace mechanistic pathways.

- Systematic error checks : Replicate conflicting studies while controlling for variables like moisture, oxygen, and ligand choice. Cross-validate with computational models (e.g., DFT for transition-state analysis) .

Q. How can computational models predict the catalytic role of this compound in click chemistry?

- Methodology :

- Molecular docking simulations : Model interactions with azide partners using AutoDock Vina.

- Reaction pathway mapping : Employ NEB (Nudged Elastic Band) calculations in software like CP2K to identify energy barriers.

- Charge distribution analysis : Use Natural Bond Orbital (NBO) analysis to assess iodine’s electrophilicity in Cu(I)-catalyzed cycloadditions .

Data Analysis and Presentation Guidelines

Q. What are best practices for presenting large datasets (e.g., kinetic or thermodynamic data) in publications?

- Methodology :

- Raw data : Deposit in appendices or supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Processed data : Use scatter plots with error bars for kinetic results; Arrhenius plots for thermodynamic parameters.

- Tables : Include critical metrics (e.g., , standard deviations) adjacent to textual analysis. Avoid redundancy between figures and tables .

Q. How should researchers design experiments to minimize confounding variables in studies involving this compound?

- Methodology :

- Control groups : Use iodine-free analogs (e.g., 1-Ethynyl-3-Chlorobenzene) to isolate iodine’s electronic effects.

- Replication : Conduct triplicate trials with independent synthetic batches.

- Blocking : Randomize reaction conditions (temperature, catalyst batches) to reduce bias. Statistical tools like ANOVA can quantify variance sources .

Contradiction and Error Analysis

Q. How can discrepancies in reported catalytic efficiencies of this compound be critically evaluated?

- Methodology :

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., solvent polarity’s impact on yields).

- Sensitivity analysis : Use Monte Carlo simulations to assess how measurement uncertainties propagate into final results.

- Peer validation : Collaborate with independent labs to reproduce key findings under standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.